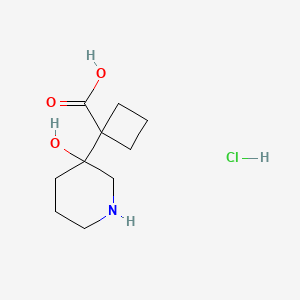

![molecular formula C23H24N6O3 B2500297 2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide CAS No. 1171421-37-6](/img/structure/B2500297.png)

2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

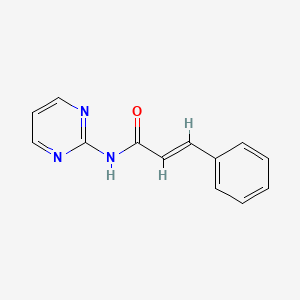

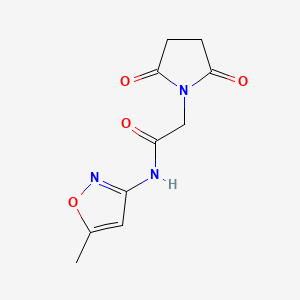

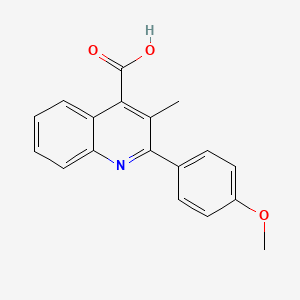

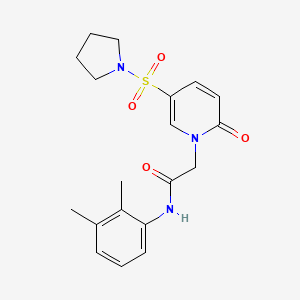

The compound "2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide" is a complex organic molecule that is likely to be of interest due to its structural features which suggest potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their biological activities, which can be informative for a comprehensive analysis.

Synthesis Analysis

The synthesis of related nicotinamide derivatives is detailed in the first paper, where a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives were prepared and evaluated for their binding to 5-HT3 and dopamine D2 receptors . Although the exact synthesis of the compound is not described, the methodologies used for similar compounds typically involve multi-step organic synthesis, including condensation reactions, and are designed to target specific receptor binding.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives plays a crucial role in their binding affinity to receptors. The second paper does not directly address the structure of the compound but does discuss the micro-determination of nicotinamide and its metabolites, which are structurally related to the compound of interest . The structure-activity relationship (SAR) is a key aspect of drug design and can be inferred to some extent from these related studies.

Chemical Reactions Analysis

The third paper provides an example of a chemical reaction involving a nicotinamide derivative, where the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized . This synthesis involved several chemical reactions, including condensation and chlorination, which are also likely relevant to the synthesis of the compound . The chemical reactivity of such compounds is typically influenced by the presence of functional groups that can participate in various organic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The first paper suggests that the stereochemistry of the derivatives can significantly affect their receptor binding affinities . The third paper discusses the crystal structure, density functional theory (DFT) calculations, and molecular electrostatic potential (MEP) of a related compound, which are all relevant to understanding the physical and chemical properties of the compound . These properties are critical for the compound's solubility, stability, and overall pharmacokinetic profile.

Applications De Recherche Scientifique

Synthesis and Cyclization Reactions

A study by Mohamed Abd and Gawaad Awas explored the synthesis and cyclization reactions of related pyrazolopyrimidinyl compounds, demonstrating their potential in enhancing the reactivity of cellobiase. This research implies that derivatives of the chemical compound could have applications in enzymatic activity enhancement, with their structures confirmed through various spectroscopic methods (Abd & Awas, 2008).

Antimicrobial Activity

Nada M. Abunada et al. synthesized new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, some of which demonstrated significant antimicrobial activity. This suggests that compounds related to 2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide could be potential candidates for antimicrobial agent development (Abunada et al., 2008).

Anticancer and Anti-inflammatory Properties

A study by A. Rahmouni et al. involved the synthesis of novel pyrazolopyrimidines derivatives, examining their anticancer and anti-5-lipoxygenase activities. The research found that some derivatives exhibit promising anticancer properties and could act as anti-5-lipoxygenase agents, suggesting potential applications in cancer treatment and inflammation reduction (Rahmouni et al., 2016).

Anticancer Activity and Synthesis Efficiency

Further research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives by H. Hafez et al. highlighted their potential as antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than reference drugs. This underscores the relevance of derivatives of the subject compound in therapeutic applications (Hafez et al., 2016).

Enzymatic Activity Enhancement

Khaled R. A. Abdellatif et al. synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives, testing them for antitumor activity against the MCF-7 human breast adenocarcinoma cell line. The study highlights the potential of these derivatives in cancer treatment, with some compounds revealing significant antitumor activity (Abdellatif et al., 2014).

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

The compound’s impact on biochemical pathways is not well-documented. Given its structure, it might be involved in pathways related to cell signaling, enzymatic activity, or gene expression. These are speculative and require further investigation .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for drug-drug interactions .

Result of Action

It’s possible that the compound could induce changes in cell signaling, gene expression, or enzymatic activity, but these effects would depend on the compound’s specific targets .

Propriétés

IUPAC Name |

2-ethoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3/c1-3-32-22-18(5-4-10-25-22)21(30)24-11-12-29-20-19(13-27-29)23(31)28(15-26-20)14-17-8-6-16(2)7-9-17/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEMRLVIEWYPCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)

![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)

![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)